Galanin Receptor Ligand M35 TFA is a synthetic peptide that acts as a ligand for galanin receptors, specifically designed to study the biological functions of the galaninergic system. This compound is part of a broader family of galanin receptor ligands, which are significant in various physiological processes and potential therapeutic applications. The galanin family includes several peptides, such as galanin itself, galanin-like peptide, and others, which interact with three distinct subtypes of galanin receptors (GalR1, GalR2, and GalR3) .
Galanin Receptor Ligand M35 TFA is classified as a chimeric peptide, specifically an analogue of galanin and bradykinin. It is synthesized to exhibit high affinity for galanin receptors, making it a valuable tool in pharmacological research . This ligand is particularly important for studying the specific roles of different galanin receptor subtypes in various biological contexts.
The synthesis of Galanin Receptor Ligand M35 TFA typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into the desired sequence, ensuring high purity and yield. The specific sequence of M35 is derived from combining elements of the galanin and bradykinin peptides, resulting in the structure:
This chimeric design enhances its receptor binding properties compared to natural peptides . The final product is often purified using high-performance liquid chromatography to ensure that it meets the required specifications for biological assays.
The molecular formula for Galanin Receptor Ligand M35 TFA is , indicating a complex structure with multiple functional groups that contribute to its biological activity . The three-dimensional conformation of this peptide is crucial for its interaction with the galanin receptors. Detailed structural studies using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography can provide insights into the ligand-receptor binding mechanism.
Galanin Receptor Ligand M35 TFA participates in various biochemical reactions upon binding to its target receptors. The primary reaction involves the activation of intracellular signaling pathways through G protein-coupled receptor mechanisms. Upon binding, M35 can modulate downstream effects such as changes in intracellular calcium levels, activation of kinases (e.g., MAPK pathways), and inhibition or stimulation of adenylate cyclase activity depending on the receptor subtype engaged .
The mechanism of action for Galanin Receptor Ligand M35 TFA involves its interaction with galanin receptors on target cells. Upon binding, it induces conformational changes in these receptors that activate intracellular G proteins. This activation leads to:
These signaling cascades contribute to various physiological responses including modulation of neurotransmitter release and neuroprotection .
Galanin Receptor Ligand M35 TFA exhibits specific physical properties that are essential for its function:
Analytical methods such as mass spectrometry can confirm purity and molecular weight, while circular dichroism spectroscopy can provide information on secondary structure content .
Galanin Receptor Ligand M35 TFA has several applications in scientific research:
The quest to understand galanin signaling began with the 1983 discovery of galanin, a 29-30 amino acid neuropeptide that modulates diverse physiological processes including seizure activity, nociception, and cognition [1] [4]. Early pharmacological studies revealed galanin exerts effects through three G protein-coupled receptors (GalR1-3), but progress was hindered by the lack of subtype-selective ligands. First-generation ligands like native galanin(1-29) exhibited high affinity but poor receptor discrimination (Ki: 0.03–1.5 nM across subtypes) and rapid proteolytic degradation [1] [5]. This spurred efforts to develop stabilized analogues, leading to chimeric peptides such as M35 (galanin(1-13)-bradykinin(2-9)amide). M35 emerged as a critical milestone, combining galanin's N-terminal bioactive core with a C-terminal bradykinin-derived sequence to enhance stability while retaining sub-nanomolar affinity (Ki: 0.01 nM for GalR1) [1] [5].
Table 1: Evolution of Key Galanin Receptor Ligands
Ligand | Structure Features | GalR1 Ki (nM) | GalR2 Ki (nM) | Selectivity Ratio (GalR1/GalR2) |
---|---|---|---|---|
Galanin(1-29) | Full-length native peptide | 0.03 | 0.9 | 0.03 |
M15 | Truncated analogue (1-19) | 0.03 | 1.1 | 0.03 |
M35 | Chimeric peptide with bradykinin segment | 0.01 | 1.8 | 0.006 |
Gal-B2 | Lipidated/cationized analogue | 3.5 | 51.5 | 0.07 |
Gal(2-11) | N-terminally truncated fragment | 879 | 1.8 | 488 |
M35 trifluoroacetate (TFA) salt represents a strategic bridge between peptide optimization and nonpeptide ligand design. Its unique dual functionality—antagonism at low concentrations and agonism at high concentrations—provided unprecedented insights into galanin receptor pharmacology. In Rin m5F cells, co-application with 10 nM galanin revealed:
This concentration-dependent behavior, illustrated in the table below, underscored receptor dimerization or spare receptor phenomena. Crucially, M35 TFA’s high affinity (Kd = 0.1 nM) and receptor subtype selectivity (Ki = 0.11 nM GalR1 vs. 2.0 nM GalR2) enabled precise dissection of galanin’s physiological roles [2] [7]. Studies confirmed GalR1-mediated anticonvulsant effects, while GalR2 activation reduced seizure severity [1] [4]. M35 TFA thus served as the blueprint for later systemically active ligands like Gal-B2 (NAX 5055), which incorporated lipidization (C16-palmitate) and cationization to enhance blood-brain barrier penetration while retaining M35’s pharmacophore [5].
Table 2: M35 TFA's Concentration-Dependent Effects on cAMP Signaling
M35 TFA Concentration | Co-Application with 10 nM Galanin | Observed Receptor Activity | Proposed Mechanism |
---|---|---|---|
1 nM | Yes | Galanin inhibition reversed | Competitive antagonism |
15–30 nM | No | cAMP production inhibited | Receptor agonism |
15–30 nM | Yes | Additive inhibitory effect | Positive allosteric modulation |
The trifluoroacetate counterion in M35 TFA is not merely an inert salt former—it profoundly influences the compound’s physicochemical stability and biological performance. TFA’s strong electron-withdrawing properties (-CF₃ group) enhance solubility in aqueous buffers and polar solvents, facilitating in vitro assays [10]. Critically, TFA modification minimizes ligand degradation via two mechanisms:
In M35 TFA, these properties extend serum half-life compared to non-TFA analogues. While native galanin degrades within minutes, M35 TFA maintains structural integrity under physiological conditions—a prerequisite for its in vivo efficacy in improving spatial learning (6 nM/10 μL i.c.v. in rats) [2] [7]. The TFA moiety also enables novel analytical approaches: ¹⁹F NMR can track ligand-receptor interactions, while fluorine-directed crystallization aids structural studies of receptor-ligand complexes [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7